N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibitors Synthesis
The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds structurally related to N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have demonstrated their potential as selective inhibitors of cyclooxygenase-2 (COX-2). These compounds have been identified through extensive structure-activity relationship (SAR) work, leading to the discovery of potent COX-2 inhibitors with acceptable pharmacokinetic profiles for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Research into pyrazoline benzensulfonamides, which share a core structural motif with this compound, has shown these compounds to be effective inhibitors of carbonic anhydrase isoenzymes and acetylcholinesterase. These findings indicate potential therapeutic applications in managing conditions related to enzyme dysregulation. The compounds exhibited significant inhibitory activity with low cytotoxicity, making them promising candidates for further development (Ozmen Ozgun et al., 2019).
Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, such as this compound, has shown promising antibacterial activity. These compounds have been evaluated for their potential as antibacterial agents, highlighting the versatility of the sulfonamido group in contributing to the antibacterial efficacy of synthetic compounds (Azab et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
This compound interacts with its target, Pfs16, and stabilizes it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the formation of male gametes in the malaria parasite
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of male gamete formation in the malaria parasite . This inhibition blocks the transmission of the parasite to the mosquito, thereby potentially preventing the spread of malaria .
Biochemical Analysis
Biochemical Properties
The N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide compound has been shown to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16 in lysates from activated mature gametocytes .
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It has a fast and strong inhibitory effect on the growth of all Plasmodium falciparum blood stages, with a tendency to a more pronounced stage-specific action on ring forms at low concentrations . Furthermore, the compound is equally efficacious on drug-resistant and drug-sensitive parasite strains .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, thereby blocking male gamete formation in the malaria parasite life cycle .
Temporal Effects in Laboratory Settings
The compound shows a rapid onset of action, comparable to that seen for the antimalarial drug artesunate . It exhibits a half-life of about 10 hours and no significant differences in absorption or exposure between noninfected and infected mice
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11-15(12(2)19(3)18-11)24(21,22)17-10-16(20)8-9-23-14-7-5-4-6-13(14)16/h4-7,17,20H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMYHAWMAAARQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.